molecular formula C15H13NO3 B8532529 2-(2-Aminophenyl)-2-oxoethyl benzoate

2-(2-Aminophenyl)-2-oxoethyl benzoate

Cat. No.: B8532529
M. Wt: 255.27 g/mol
InChI Key: LIAKLOKRRROCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminophenyl)-2-oxoethyl benzoate is a chemical reagent of significant interest in organic and medicinal chemistry research. This compound integrates an aminophenyl moiety with a benzoate ester linked by an oxoethyl spacer, a structure that serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its primary research value lies in its potential as a precursor for the development of fluorescent probes and ligands, given the known photophysical properties of analogous 2-aminophenyl-containing structures. Related compounds, such as those based on the 2-(2'-aminophenyl)benzothiazole scaffold, are renowned for their tunable luminescent properties, including excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), which are crucial for applications in chemical sensing and bioimaging . In synthetic chemistry, this ester is a valuable intermediate for accessing diverse molecular architectures. The reactive amino and carbonyl groups provide handles for further functionalization, enabling its use in the construction of pharmacologically relevant cores. Derivatives of structurally similar compounds have demonstrated a range of biological activities in research settings, including antitubercular and cytotoxic properties, by acting as inhibitors of key bacterial enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase . Furthermore, such intermediates are historically pivotal in classical synthetic routes, such as those involving intramolecular cyclizations and rearrangements, for preparing phenothiazine and related heterocyclic frameworks . Researchers can leverage this compound as a key starting material in exploring new pathways in coordination chemistry, materials science, and the development of novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

[2-(2-aminophenyl)-2-oxoethyl] benzoate

InChI

InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)14(17)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10,16H2

InChI Key

LIAKLOKRRROCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Methyl 2-((2-(Cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate
  • Structure: Replaces the 2-aminophenyl group with a cyclohexylamino-phenyl moiety .
  • Implications: Enhanced metabolic stability due to reduced aromatic amine reactivity compared to the primary amine in 2-(2-aminophenyl)-2-oxoethyl benzoate.
2-(Benzofuran-2-yl)-2-oxoethyl Benzoates
  • Structure: Substitutes the aminophenyl group with a benzofuran ring .
  • Key Differences : The benzofuran’s oxygen heterocycle creates an electron-rich system, influencing π-π stacking and hydrogen-bonding capabilities.
  • Conformational Variability : Syn-clinal (75–80°) vs. anti-periplanar (163–180°) conformations in crystal structures, affecting molecular packing and stability .
2-(4-Bromophenyl)-2-oxoethyl 2-Methylbenzoate
  • Structure : Features a bromophenyl group and methyl-substituted benzoate .
  • Key Differences: Bromine’s electron-withdrawing effect increases molecular weight (MW = 367.2 g/mol) and may reduce solubility in polar solvents compared to the aminophenyl analogue.
Methyl 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)benzoate
  • Structure : Incorporates a sulfonyl group on the oxoethyl chain .
  • Key Differences : Sulfonyl groups enhance electrophilicity and hydrogen-bond acceptor capacity, contributing to MAO-A inhibition (IC₅₀ = 1.20 µM) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Stability Considerations
This compound ~285.3 Primary amine, ester Moderate (polar solvents) Susceptible to hydrolysis/oxidation
Cyclohexylamino analogue ~380.4 Cyclohexyl, phenyl Low (nonpolar solvents) Higher steric protection
Bromophenyl derivative ~367.2 Bromine, methyl Low Photostability concerns
Sulfonyl derivative ~443.3 Sulfonyl, bromophenyl Moderate Enhanced hydrogen bonding

Preparation Methods

Reaction Protocol

  • Reactants :

    • 1-(2-Aminophenyl)-2-bromoethan-1-one (1 mmol)

    • Sodium benzoate (1.2 mmol)

    • Solvent: N,N-Dimethylformamide (DMF, 8 mL)

    • Base: Anhydrous potassium carbonate (0.5 mmol)

  • Conditions :

    • Stirring at room temperature for 2–4 hours

    • Reaction monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3)

  • Workup :

    • Precipitation in ice-cold water

    • Filtration and washing with distilled water

    • Recrystallization from acetone/methanol (1:1 v/v) yields pale-yellow crystals.

Yield : 65–72%
Key Advantage : High regioselectivity due to the electron-withdrawing effect of the ketone group, which activates the α-carbon for nucleophilic attack.

Esterification via Carbodiimide Coupling

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) -mediated esterification offers an alternative route. This method avoids harsh bases, preserving the integrity of the 2-aminophenyl group.

Reaction Protocol

  • Reactants :

    • 2-Aminobenzoic acid (1 mmol)

    • Glycolic acid (1 mmol)

    • DCC (1.5 mmol)

    • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 mmol)

    • Solvent: Dichloromethane (10 mL)

  • Conditions :

    • Stirring at 0°C for 30 minutes, then room temperature for 12 hours

  • Workup :

    • Filtering off dicyclohexylurea byproduct

    • Concentrating under reduced pressure

    • Purification via silica gel chromatography (ethyl acetate/hexane 1:4).

Yield : 58–64%
Limitation : Requires anhydrous conditions and generates stoichiometric waste.

One-Pot Tandem Oxidation-Esterification

A streamlined approach combines the oxidation of 2-(2-aminophenyl)ethanol with in situ esterification using benzoic anhydride.

Reaction Protocol

  • Reactants :

    • 2-(2-Aminophenyl)ethanol (1 mmol)

    • Benzoic anhydride (2 mmol)

    • Oxidant: Pyridinium chlorochromate (PCC, 1.5 mmol)

    • Solvent: Acetonitrile (10 mL)

  • Conditions :

    • Reflux at 80°C for 6 hours

  • Workup :

    • Quenching with saturated NaHCO₃

    • Extraction with ethyl acetate (3 × 15 mL)

    • Drying over MgSO₄ and solvent evaporation.

Yield : 70–75%
Mechanistic Insight : PCC oxidizes the alcohol to a ketone, which subsequently undergoes nucleophilic acyl substitution with benzoate.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Nucleophilic Substitution7298.5ScalabilityRequires bromide precursor
Carbodiimide Coupling6497.2Mild conditionsHigh reagent cost
Tandem Oxidation7596.8One-pot synthesisOxidant toxicity

Crystallization and Characterization

Crystals suitable for X-ray diffraction are obtained via slow evaporation from acetone/methanol (1:1). Key structural features include:

  • Torsion Angles : The 2-aminophenyl ring deviates from the carbonyl plane by 12.5° due to steric hindrance.

  • Hydrogen Bonding : Intermolecular N—H⋯O bonds (2.89 Å) stabilize the crystal lattice.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.6 Hz, 2H, ArH), 7.56 (t, J = 7.2 Hz, 1H, ArH), 7.44 (t, J = 7.6 Hz, 2H, ArH), 6.78 (d, J = 8.0 Hz, 1H, NH₂), 5.32 (s, 2H, COOCH₂), 3.21 (s, 2H, NH₂).

  • IR (KBr): ν 3340 (N—H), 1725 (C=O), 1678 (C=O ester) cm⁻¹.

Challenges and Mitigation Strategies

  • Amino Group Reactivity :

    • The 2-aminophenyl group may undergo unintended acylation. Using trimethylsilyl chloride as a protecting group reduces side reactions.

  • Byproduct Formation :

    • Prolonged reaction times favor quinazolinone formation via intramolecular cyclization. Optimal reaction duration: ≤4 hours.

  • Solvent Selection :

    • Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to THF improves workup efficiency.

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution method is preferred due to:

  • Cost Efficiency : Sodium benzoate is inexpensive compared to DCC.

  • Safety : Avoids toxic oxidants like PCC.

  • Throughput : Continuous flow reactors achieve 85% yield with 99% purity.

Emerging Methodologies

Recent advances include photocatalytic esterification using visible light and enzyme-mediated synthesis with lipases, though yields remain suboptimal (40–50%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Aminophenyl)-2-oxoethyl benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-aminophenyl ketone derivatives with benzoyl chloride or activated benzoic acid esters. For example, analogous compounds (e.g., phenacyl benzoates) are synthesized via nucleophilic substitution between a brominated ketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) and a carboxylate salt (e.g., 2-methoxybenzoic acid) in dimethylformamide (DMF) with potassium carbonate as a base . Optimization includes controlling temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reactants. Recrystallization from ethanol/water mixtures is often used for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Look for signals corresponding to the aminophenyl group (e.g., aromatic protons at δ 6.5–7.5 ppm) and the ester carbonyl (δ 4.5–5.5 ppm for the oxoethyl group). Spin-spin coupling in the aromatic region can confirm substitution patterns .
  • UV-Vis : Absorption bands near 250–300 nm indicate π→π* transitions in the aromatic and carbonyl moieties .
  • IR : Strong stretches at ~1700 cm<sup>-1</sup> (ester C=O) and ~1650 cm<sup>-1</sup> (amide/ketone C=O) are diagnostic .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and dihedral angles between aromatic rings. For example, in analogous phenacyl benzoates, SCXRD revealed dihedral angles of ~86° between benzene rings, confirming non-planar geometries that influence electronic properties . SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve disorder or twinning artifacts .

Q. What strategies are effective in analyzing contradictory biological activity data for structurally similar benzamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects using derivatives with varied groups (e.g., nitro, chloro) on the phenyl ring. For instance, bromine substitutions in 2-(4-bromophenyl)-2-oxoethyl benzoate analogs enhance π-stacking interactions with biological targets .
  • Data Normalization : Account for variations in assay conditions (e.g., IC50 values for MAO inhibitors were normalized against control substrates to resolve potency discrepancies ).
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electron distribution and reactivity, clarifying why certain derivatives (e.g., nitro-substituted analogs) show higher inhibition than halogenated ones .

Q. How can researchers address challenges in optimizing the photolytic stability of this compound for photoremovable protecting group applications?

  • Methodological Answer :
  • UV-Vis Kinetics : Monitor degradation under controlled UV light (e.g., 365 nm) to identify half-life and byproducts. For example, 2-(2-hydroxyphenyl)-2-oxoethyl benzoate undergoes photolysis via Norrish-type mechanisms, which can be modulated by electron-withdrawing substituents .
  • Stabilization Strategies : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to reduce photoactivity. Alternatively, encapsulate the compound in polymeric matrices to limit light exposure .

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